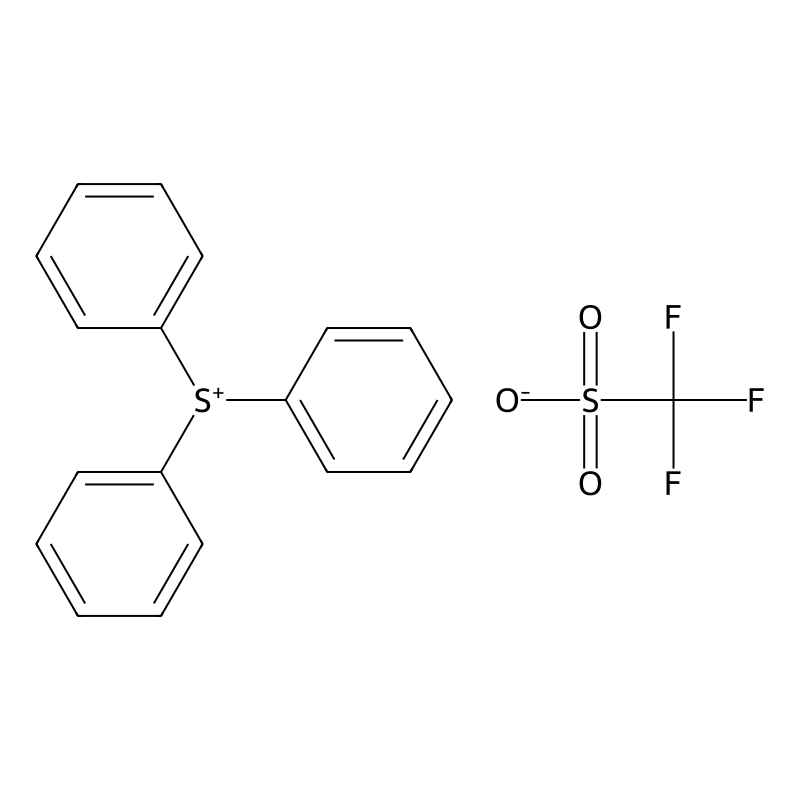

Triphenylsulfonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoinduced Cationic Polymerization:

Triphenylsulfonium triflate acts as a photoacid generator, initiating the polymerization process when exposed to light. This allows for precise control over the polymerization reaction, making it useful in the synthesis of well-defined polymers with desired properties for various applications. For instance, research has shown its effectiveness in creating light-emitting polymers (LEPs) for organic light-emitting diodes (OLEDs) [1].

[1] Effect of triphenylsulfonium triflate addition in wide band-gap polymer light-emitting diodes: Improved charge injection, transport and electroplex-induced emission tuning

Organic Synthesis:

Triphenylsulfonium triflate serves as a powerful and selective catalyst in various organic reactions. Its strong Lewis acidity facilitates bond activation and promotes efficient transformations. Research has explored its applications in diverse organic synthesis processes, including:

- C-C bond formation reactions: Triphenylsulfonium triflate can catalyze the formation of carbon-carbon bonds, enabling the creation of complex organic molecules [2].

- Cyclization reactions: This compound can promote the cyclization of various organic precursors, leading to the formation of cyclic compounds with specific ring structures [3].

- Alkylation reactions: Triphenylsulfonium triflate can act as a catalyst for alkylation reactions, facilitating the introduction of alkyl groups onto organic molecules [4].

[2] Recent developments in the field of triphenylsulfonium salt-mediated C-C bond formation reactions

[3] Triphenylsulfonium triflate-catalyzed cyclization reactions

[4] Triphenylsulfonium triflate-catalyzed alkylation reactions

Material Science Applications:

The unique properties of triphenylsulfonium triflate have also found applications in material science research. Studies have explored its potential in:

- Development of new electrolytes: This compound can be used as a dopant in electrolytes for improving their conductivity and performance in various electrochemical devices [5].

- Preparation of functional materials: Triphenylsulfonium triflate can be employed in the synthesis of functional materials with desired properties, such as photoconducting polymers and ionic liquids [6].

[5] Triphenylsulfonium triflate-doped ionic liquids for high-performance supercapacitors

[6] Triphenylsulfonium triflate as a versatile precursor for the synthesis of functional materials

Triphenylsulfonium triflate is a colorless, crystalline compound that serves as a photoacid generator. It consists of a triphenylsulfonium cation and a triflate anion. Upon exposure to ultraviolet light, it undergoes photodissociation, releasing protons and generating strong acids, particularly triflic acid. This property makes it valuable in various chemical applications, especially in photolithography and polymer chemistry .

The primary reaction mechanism involving triphenylsulfonium triflate is its photodissociation under ultraviolet light. The process can be described by the following equations:

- Initial Photodissociation:

- Subsequent Reaction:

These reactions illustrate how triphenylsulfonium triflate generates phenyl radicals and protons, contributing to its acidity and reactivity in various chemical processes .

Triphenylsulfonium triflate can be synthesized through several methods:

- Reaction of Triphenylsulfonium Chloride with Silver Triflate:

- The chloride salt reacts with silver triflate, yielding triphenylsulfonium triflate and silver chloride as a byproduct.

- Direct Sulfonation of Triphenylmethane:

- Triphenylmethane can be sulfonated using triflic anhydride to produce the sulfonium salt directly.

These methods highlight the versatility in synthesizing triphenylsulfonium triflate, allowing for variations depending on the desired purity and yield .

Triphenylsulfonium triflate has several notable applications:

- Photolithography: Utilized as a photoacid generator in the production of microelectronic devices.

- Polymer Chemistry: Acts as a catalyst for the polymerization of epoxides and other monomers.

- Organic Synthesis: Facilitates carbon-carbon bond formation reactions, enabling the synthesis of complex organic molecules .

Interaction studies involving triphenylsulfonium triflate often focus on its role in photochemical processes and its interactions with various substrates during polymerization. Research indicates that its presence can significantly enhance charge injection and transport properties in polymer light-emitting diodes, improving device performance . Further studies are needed to explore its interactions at a molecular level to optimize its applications in electronics and materials science.

Several compounds share structural or functional similarities with triphenylsulfonium triflate:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylsulfonium chloride | Sulfonium Salt | Less reactive than the triflate derivative |

| Diphenylsulfonium triflate | Sulfonium Salt | Similar photoacid properties but less acidic |

| Benzyltrimethylammonium triflate | Quaternary Ammonium | Used in different catalytic applications |

| Tetraalkylammonium salts | Quaternary Ammonium | Often used as phase transfer catalysts |

Triphenylsulfonium triflate stands out due to its strong acidity upon photolysis and its specific utility in photolithographic processes, making it particularly valuable in advanced materials science compared to other similar compounds .

GHS Hazard Statements

H301 (12.26%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (99.06%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.